1-(3,5-Dimethylphenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
Description
The compound 1-(3,5-dimethylphenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a heterocyclic molecule featuring a dihydropyridazinone core substituted with a 3,5-dimethylphenyl group at position 1 and a 1,2,4-oxadiazole ring bearing a 3,4-dimethylphenyl group at position 2.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-13-9-14(2)11-18(10-13)26-8-7-19(27)20(24-26)22-23-21(25-28-22)17-6-5-15(3)16(4)12-17/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEDJQHYNIGKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC(=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-Dimethylphenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 320.39 g/mol. The structure includes a dihydropyridazinone core linked to oxadiazole and dimethylphenyl groups, which are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the areas of anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound's mechanism involves targeting multiple cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDACs) . The following table summarizes the anticancer efficacy of related oxadiazole derivatives:
| Compound | Target Cancer Cell Lines | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
| Compound D | MDA-MB-231 | 56.53 |
These findings suggest that modifications to the oxadiazole moiety can enhance anticancer activity against various cell lines.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. Studies have demonstrated that oxadiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The following table outlines the antimicrobial efficacy of selected derivatives:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole A | E. coli | 32 µg/mL |
| Oxadiazole B | S. aureus | 16 µg/mL |
| Oxadiazole C | Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their replication.
- Apoptosis Induction : It triggers programmed cell death pathways in malignant cells, enhancing its therapeutic potential .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. Notably, it exhibited a significant reduction in tumor size in xenograft models when administered at optimal dosages.
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated a strong inhibitory effect on pathogenic bacteria, suggesting potential applications in treating bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline Derivatives ()
Compounds such as 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) and its ethoxy analog (2h) share similarities in their aromatic substitution patterns. Key differences include:
- Core Structure: The target compound contains a dihydropyridazinone ring, whereas pyrazolines are five-membered rings with one endocyclic double bond.
- Substituent Effects : Both classes feature dimethylphenyl groups, but the oxadiazole ring in the target compound introduces additional rigidity and polarity compared to the pyrazoline’s flexible side chains.
- Synthesis : Pyrazolines in are synthesized via cyclization of chalcones with hydrazine derivatives under acidic conditions. The target compound may require alternative methods, such as oxadiazole ring formation via nitrile oxide cycloaddition .
Table 1: Comparison of Physical Properties
Oxadiazole-Containing Agrochemicals ()
Compounds like oxadiazon and oxadiargyl are herbicidal oxadiazolones with dichlorophenyl and alkoxy substituents. Comparisons include:
- Bioactivity : The target compound’s dimethylphenyl groups may reduce phytotoxicity compared to the dichloro substituents in oxadiazon, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals).
- Stability: Oxadiazoles are generally stable under physiological conditions, but the dihydropyridazinone core in the target compound may introduce hydrolytic susceptibility compared to oxadiazolone herbicides .
Dihydropyridazinone Derivatives ()
Compounds such as 4g and 4h in incorporate tetrazole and benzodiazepine moieties. Key contrasts:
- Pharmacological Potential: Dihydropyridazinones are known for anti-inflammatory and kinase-inhibitory activities, which the target compound may share due to its planar aromatic system .
Research Findings and Implications
Spectroscopic Characterization
If synthesized, the compound would require:
- 1H/13C NMR : To confirm substituent positions and ring junction connectivity.
- FT-IR : To validate carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
